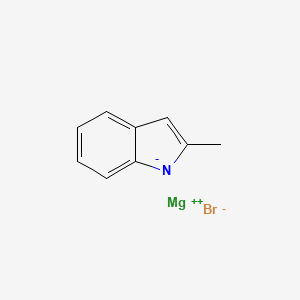

magnesium;2-methylindol-1-ide;bromide

Description

The compound "magnesium;2-methylindol-1-ide;bromide" is a magnesium salt comprising a 2-methylindol-1-ide anion and bromide counterion. Such compounds are typically synthesized via reactions between magnesium metal and halogenated indole precursors, forming intermediates widely used in organic synthesis for nucleophilic additions or cross-coupling reactions .

Key structural features include:

- Magnesium center: Likely coordinates with the indole nitrogen and bromide ion.

- 2-methylindol-1-ide moiety: The methyl group at the 2-position and deprotonation at the 1-position enhance electron density, influencing reactivity.

- Bromide counterion: Balances charge and may participate in solvation or catalytic cycles.

Properties

CAS No. |

56479-11-9 |

|---|---|

Molecular Formula |

C9H8BrMgN |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

magnesium;2-methylindol-1-ide;bromide |

InChI |

InChI=1S/C9H8N.BrH.Mg/c1-7-6-8-4-2-3-5-9(8)10-7;;/h2-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

SZCRPUIDMVEWBB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=CC=CC=C2[N-]1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-methylindol-1-ide;bromide typically involves the reaction of 2-methylindole with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the Grignard reagent from reacting with water . The general reaction can be represented as follows: [ \text{2-Methylindole} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methylindol-1-ide;bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reagents.

Solvents: Anhydrous diethyl ether or THF.

Temperature: Typically carried out at low temperatures to control reactivity.

Major Products Formed

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Indoles: From halogen-metal exchange reactions.

Scientific Research Applications

Magnesium;2-methylindol-1-ide;bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;2-methylindol-1-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the indole nitrogen, enhancing the nucleophilicity of the carbon atom. This allows the compound to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural Analogues

(a) Indole-Based Magnesium Salts

- 3-((2-ethyl-1H-imidazol-1-yl)methyl)-1H-indole (4) : A neutral indole derivative with an imidazole substituent. Melting point: 183–186°C. Exhibits distinct NMR and IR spectral profiles due to the imidazole group .

- 1-((1H-indol-3-yl)methyl)-1H-benzo[d]imidazole (9) : A fused indole-benzimidazole hybrid. Higher melting point (214–216°C) due to extended conjugation and rigidity .

- Octahydro-1H-indole-1-carboximidamide hydrobromide : A saturated indole derivative with a hydrobromide salt. Used in pharmaceuticals and agrochemicals for its stability and bioactivity .

Key Differences :

- Charge distribution : Unlike neutral indole derivatives (e.g., compound 4), the target compound’s anionic indolide and Mg²⁺ center enable unique reactivity in polar solvents .

(b) Magnesium Bromide Complexes

- MgBr₂ (Magnesium Bromide) : A simple ionic compound with a melting point of 711°C. Widely used as a Lewis acid catalyst in aldol reactions and as a flame retardant .

- 4-Thioanisolemagnesium bromide : A Grignard reagent with a thioanisole substituent. Used in THF solutions for nucleophilic additions .

Key Differences :

- Coordination environment : The target compound’s indolide ligand provides π-electron density, altering Lewis acidity compared to MgBr₂.

- Solubility : Likely more soluble in ethers (e.g., THF) than MgBr₂ due to organic substituents .

Physicochemical Properties

Notes:

- The target compound’s melting point is unavailable but expected to be lower than MgBr₂ due to organic components.

- Spectral data (e.g., NMR, IR) for the target compound would distinguish it from neutral indoles by shifts in N–H and C–Br stretching frequencies .

Reactivity and Catalytic Performance

- Nucleophilicity : The 2-methylindol-1-ide anion is a stronger nucleophile than neutral indoles (e.g., compound 4), enabling faster alkylation or arylation reactions .

- Lewis Acidity : The Mg²⁺ center’s acidity is modulated by the indolide ligand, differing from MgBr₂. For example, in aldol reactions, MgBr₂ exhibits ΔrH° values of -302.92 kJ/mol (gas phase), while the target compound may show altered thermodynamics due to ligand effects .

- Thermal Stability : Likely less stable than MgBr₂ at high temperatures due to organic decomposition but more stable than Grignard reagents with bulkier ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.